Target Engagement Selectivity: Histamine H3 Receptor Inverse Agonism vs. Multi-Target Pyridazinones
The Therapeutic Target Database (TTD) annotates 5-methoxy-2-(2-methylbutyl)pyridazin-3(2H)-one (as Pyridazin-3(2H)-one derivative 1) exclusively as a histamine H3 receptor (H3R) inverse agonist [1]. In contrast, many commercially available pyridazin-3(2H)-one derivatives are described as Btk inhibitors, PDE4 inhibitors, or MAO-B inhibitors [2]. While direct comparative IC₅₀ values for this specific compound at H3R versus Btk or PDE4 are not publicly available, the patent lineage from Cephalon indicates the compound emerged from a medicinal chemistry program specifically optimized for H3R inverse agonism and selectivity over hERG, DAT, and cytochrome P450 isoforms [3]. This targeted pharmacological annotation contrasts with multi-target pyridazinones and is critical for researchers requiring clean, interpretable H3R modulation without confounding activities.
| Evidence Dimension | Primary pharmacological target annotation |
|---|---|
| Target Compound Data | Histamine H3 receptor (H3R) inverse agonist (TTD-annotated single target) |
| Comparator Or Baseline | Multi-target pyridazin-3(2H)-ones: Btk (e.g., 2-methyl-6-(tetrahydropyrazolo)carbonyl-pyridazin-3-one), PDE4, MAO-B |
| Quantified Difference | Single-target annotation vs. multi-target liability; quantitative IC₅₀ differential unavailable in public domain |
| Conditions | Database curation (TTD) and patent family analysis (Cephalon/Teva) |
Why This Matters
A single-target annotated compound reduces the risk of polypharmacology-driven artifacts in cellular and in vivo H3R studies.
- [1] Therapeutic Target Database (TTD). Pyridazin-3(2H)-one derivative 1 (Drug ID: D0GB3P). Target: Histamine H3 receptor, inverse agonist. View Source
- [2] Boukharsa H, et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC, 2024. View Source
- [3] Hudkins RL, et al. 4-Phenoxypiperidine pyridazin-3-one histamine H₃ receptor inverse agonists demonstrating potent and robust wake promoting activity. Bioorg Med Chem Lett, 2012;22(4):1504-9. View Source
